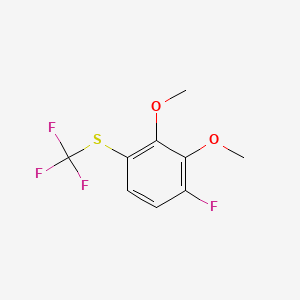

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene

Description

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene is a polysubstituted aromatic compound featuring a benzene ring with three distinct functional groups:

- 1,2-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic distribution.

- 3-Fluoro group: A small, electronegative substituent that stabilizes the aromatic system and modulates intermolecular interactions.

- 6-Trifluoromethylthio group (SCF₃): A highly lipophilic, electron-withdrawing group known to improve membrane permeability and metabolic stability.

This compound’s unique substitution pattern positions it as a candidate for pharmaceutical or agrochemical applications, where balanced lipophilicity and electronic effects are critical .

Properties

Molecular Formula |

C9H8F4O2S |

|---|---|

Molecular Weight |

256.22 g/mol |

IUPAC Name |

1-fluoro-2,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-7-5(10)3-4-6(8(7)15-2)16-9(11,12)13/h3-4H,1-2H3 |

InChI Key |

SQTUSNQXVKZBRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation . This method allows for the selective introduction of the trifluoromethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethylthio group makes it susceptible to nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The trifluoromethylthio group can enhance the biological activity and metabolic stability of drug candidates.

Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups also contribute to the compound’s overall chemical behavior, influencing its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

Table 1: Key Physicochemical Parameters

*Hypothetical cLogP values inferred from substituent contributions and literature trends .

Key Findings:

- Lipophilicity: The target compound’s cLogP (~2.5) is higher than sulfoximine derivatives (~1.5) due to the absence of polar sulfoximine oxygen .

- Electronic Effects : The 1,2-dimethoxy groups counteract the electron-withdrawing effects of fluorine and SCF₃, creating a balanced electronic profile. This contrasts with fully chlorinated analogs (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene), where strong EWGs dominate .

Pharmacological and Agrochemicological Relevance

- Bioavailability : The trifluoromethylthio group enhances lipophilicity, but the dimethoxy groups may improve solubility, aligning the target compound closer to Lipinski’s rules (optimal cLogP < 5) compared to purely chlorinated derivatives .

- Fluorine’s Role : The 3-fluoro substituent may enhance target binding in drug design, mimicking strategies seen in fluorinated benzimidazoles (e.g., ’s 5-fluoro-1H-benzo[d]imidazole derivatives) .

- Agrochemical Comparison : Chlorinated thioethers like tetrasul and tetradifon are potent pesticides but lack the fluorine and methoxy groups critical for pharmaceutical applications, underscoring the target compound’s specialized design.

Stability and Reactivity

- Metabolic Stability : The SCF₃ group resists oxidative degradation better than methylthio (SCH₃) or chlorophenylthio (S-C₆H₄Cl) groups, as seen in pesticide analogs .

- Synthetic Challenges: The target compound’s synthesis likely requires careful regioselective substitution to avoid isomerization, a challenge less pronounced in simpler chlorinated thioethers .

Biological Activity

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene (CAS No. 1804421-63-3) is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C9H8F4O2S

- Molecular Weight : 256.22 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an antimicrobial agent and its effects on various biological systems.

Antimicrobial Activity

Research indicates that compounds with trifluoromethylthio groups exhibit significant antimicrobial properties. A study evaluating a series of fluorinated benzenes found that this compound demonstrated notable inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assessments using human cell lines have shown variable results. The compound's cytotoxic effects were evaluated using the MTT assay, revealing:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| HepG2 | 25.0 |

The IC50 values indicate that while the compound exhibits some cytotoxicity, it may be selective for certain cell types, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic processes in microbial cells. The trifluoromethylthio group is hypothesized to enhance lipophilicity, allowing better membrane penetration and increased bioactivity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds. The study highlighted that derivatives with trifluoromethylthio groups, including this compound, showed enhanced activity against resistant strains of bacteria compared to their non-fluorinated counterparts.

Case Study 2: Cytotoxicity Assessment

In another investigation reported in Toxicology Reports, researchers assessed the cytotoxicity of this compound on cancer cell lines. The study concluded that while the compound exhibited promising anti-cancer properties, further optimization is necessary to minimize toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.